molecular formula C14H19BF2O4 B13653855 2-[4-(Difluoromethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[4-(Difluoromethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13653855
M. Wt: 300.11 g/mol
InChI Key: YOCDARHNCUBOMQ-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C14H19BF2O4. It is known for its unique structure, which includes a boron-containing dioxaborolane ring and difluoromethoxy and methoxy substituents on a phenyl ring. This compound is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Difluoromethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(difluoromethoxy)-2-methoxyphenylboronic acid with a suitable dioxaborolane precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Difluoromethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the difluoromethoxy and methoxy groups .

Major Products Formed

The major products formed from these reactions include phenolic derivatives and substituted phenyl compounds, which can be further utilized in various chemical syntheses and applications .

Mechanism of Action

The mechanism of action of 2-[4-(Difluoromethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with biological molecules, such as enzymes and receptors, thereby modulating their activity. The difluoromethoxy and methoxy groups enhance the compound’s lipophilicity and binding affinity, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Difluoromethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boron-containing dioxaborolane ring, which imparts distinct reactivity and potential biological activities. This sets it apart from other compounds with similar substituents but different core structures .

Properties

Molecular Formula

C14H19BF2O4

Molecular Weight

300.11 g/mol

IUPAC Name

2-[4-(difluoromethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H19BF2O4/c1-13(2)14(3,4)21-15(20-13)10-7-6-9(19-12(16)17)8-11(10)18-5/h6-8,12H,1-5H3

InChI Key

YOCDARHNCUBOMQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(F)F)OC

Origin of Product

United States

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